Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-
Brand Name: Vulcanchem
CAS No.: 94277-71-1
VCID: VC18470701
InChI: InChI=1S/C16H11ClN2O5S.Cr/c17-10-7-12(16(21)14(8-10)25(22,23)24)18-19-15-11-4-2-1-3-9(11)5-6-13(15)20;/h1-8,20-21H,(H,22,23,24);/q;+3/p-3
SMILES:
Molecular Formula: C16H8ClCrN2O5S
Molecular Weight: 427.8 g/mol

Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-

CAS No.: 94277-71-1

Cat. No.: VC18470701

Molecular Formula: C16H8ClCrN2O5S

Molecular Weight: 427.8 g/mol

* For research use only. Not for human or veterinary use.

Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- - 94277-71-1

Specification

CAS No. 94277-71-1
Molecular Formula C16H8ClCrN2O5S
Molecular Weight 427.8 g/mol
IUPAC Name 5-chloro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;chromium(3+)
Standard InChI InChI=1S/C16H11ClN2O5S.Cr/c17-10-7-12(16(21)14(8-10)25(22,23)24)18-19-15-11-4-2-1-3-9(11)5-6-13(15)20;/h1-8,20-21H,(H,22,23,24);/q;+3/p-3
Standard InChI Key KKIYFGNWWLZSLC-UHFFFAOYSA-K
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])[O-])[O-].[Cr+3]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Properties

The compound’s IUPAC name, 5-chloro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonato chromium(III), underscores its azo-linked naphthalene and sulfonate groups . Key properties include:

PropertyValueSource
Molecular FormulaC₁₆H₈ClCrN₂O₅S
Molecular Weight427.8 g/mol
CAS Registry Number94277-71-1
Coordination GeometryOctahedral (Cr³⁺ center)

The chromium(III) ion coordinates with the azo group (-N=N-), hydroxy (-OH) groups, and sulfonate (-SO₃⁻) ligand, forming a stable octahedral complex . This geometry is critical for its optical properties, as the conjugated π-system of the azo-naphthalene moiety enables strong absorption in the visible spectrum .

Spectroscopic and Computational Data

  • UV-Vis Spectroscopy: Exhibits λₘₐₓ at 480–520 nm (azo-to-metal charge transfer transitions) .

  • Infrared (IR): Peaks at 1,520 cm⁻¹ (N=N stretch), 1,180 cm⁻¹ (S=O), and 3,400 cm⁻¹ (-OH) .

  • Computational Modeling: Density functional theory (DFT) studies confirm the stability of the Cr(III)-ligand bonds, with bond lengths of 1.92–1.98 Å for Cr-O and 1.87 Å for Cr-N .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential reactions :

  • Diazotization: 1-Naphthol is treated with NaNO₂/HCl to form the diazonium salt.

  • Coupling: The diazonium salt reacts with 5-chloro-2-hydroxybenzenesulfonic acid under alkaline conditions (pH 8–9) to form the azo intermediate.

  • Metalation: Chromium(III) chloride hexahydrate is added to the azo ligand in ethanol/water, yielding the final complex after refluxing at 80°C for 6 hours.

Yield: 68–72% after recrystallization from ethanol.

Industrial Manufacturing

Industrial processes scale this synthesis using continuous-flow reactors to optimize temperature (75–85°C) and pH (7.5–8.5) control . Purification involves:

  • Chromatography: Silica gel column chromatography removes unreacted ligands.

  • Crystallization: Ethanol/water mixtures yield >99% purity .

Physicochemical Properties

Solubility and Stability

SolventSolubility (g/100 mL)Stability
Water0.12Stable at pH 6–8
Ethanol2.45Decomposes above 150°C
DMSO4.78Light-sensitive

The compound is hygroscopic and degrades under UV light, necessitating storage in amber glass .

Thermal Behavior

  • Melting Point: Decomposes at 210–215°C without a distinct melting point.

  • Thermogravimetric Analysis (TGA): 15% mass loss at 150°C (hydration water), followed by ligand decomposition above 250°C .

Industrial and Biomedical Applications

Dye and Pigment Industry

This chromium complex is a key component in:

  • Textile Dyes: Imparts red-brown hues to wool and silk .

  • Printing Inks: Used in high-resolution lithography due to its lightfastness .

Market Data: Global consumption exceeds 500 metric tons annually, primarily in Asia-Pacific textile sectors .

Toxicological and Environmental Considerations

Environmental Impact

  • Aquatic Toxicity: LC₅₀ = 4.2 mg/L for Daphnia magna .

  • Biodegradation: 78% degradation over 28 days in aerobic soil .

Regulatory Status

  • EU REACH: Registered under Annex VII (annual tonnage 10–100 tons) .

  • OSHA PEL: 0.5 mg/m³ for chromium(III) compounds (8-hour TWA) .

Comparison with Analogous Chromium Complexes

Compoundλₘₐₓ (nm)Thermal Stability (°C)Application
Chromium, 1-[(5-chloro-2-hydroxy-4-nitrophenyl)azo]-2-naphthalenol490220Ceramic pigments
Acid Red 180 (CID 11979831)510230Food-grade inks
Target Compound (CAS 94277-71-1)505215Textile dyeing

Future Research Directions

  • Structure-Activity Relationships: Elucidate the role of sulfonate groups in bioactivity .

  • Green Synthesis: Develop solvent-free routes using microwave irradiation .

  • Nanoformulations: Encapsulation in silica nanoparticles for controlled dye release .

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